"2,4,6-Trichloro-3-ethyl-5-methylphenol chemical properties"
"2,4,6-Trichloro-3-ethyl-5-methylphenol chemical properties"
An In-Depth Technical Guide to the Chemical Properties of 2,4,6-Trichloro-3-ethyl-5-methylphenol
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,4,6-Trichloro-3-ethyl-5-methylphenol. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from analogous polychlorinated and alkylated phenols to present a detailed profile. The document covers its molecular structure, predicted physicochemical properties, plausible synthetic routes, and expected spectroscopic characteristics. Furthermore, it outlines protocols for its analysis, discusses safety and handling considerations, and explores potential applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this and related substituted phenolic compounds.
Introduction
Polychlorinated phenols are a class of aromatic compounds characterized by a hydroxyl group and multiple chlorine atoms attached to a benzene ring. These compounds serve as crucial intermediates in the synthesis of a wide range of commercial products, including pharmaceuticals, agrochemicals, and biocides.[1] The substitution pattern of chlorine and alkyl groups on the phenolic ring significantly influences the molecule's chemical reactivity, physical properties, and biological activity.
This guide focuses on the specific, yet sparsely documented, compound: 2,4,6-Trichloro-3-ethyl-5-methylphenol . Given the absence of extensive literature on this molecule, this document adopts an expert-driven approach, leveraging established knowledge of similar substituted phenols to build a predictive but scientifically grounded profile. This approach allows for a robust exploration of its likely characteristics and provides a solid foundation for future experimental work.
Molecular Structure and Physicochemical Properties
The molecular structure of 2,4,6-Trichloro-3-ethyl-5-methylphenol is foundational to understanding its chemical behavior. The presence of three electron-withdrawing chlorine atoms, a hydroxyl group, and two alkyl substituents creates a unique electronic and steric environment.
Caption: Proposed workflow for the synthesis of 2,4,6-Trichloro-3-ethyl-5-methylphenol.
Detailed Experimental Protocol: Synthesis
This protocol is based on established methods for the para-selective chlorination of phenols. [2]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-ethyl-5-methylphenol (1 equivalent) in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath and add anhydrous aluminum chloride (AlCl₃, 0.1 equivalents) portion-wise.
-
Chlorinating Agent Addition: Add sulfuryl chloride (SO₂Cl₂, 3.0 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of water.
-
Extraction: Transfer the mixture to a separatory funnel, add more dichloromethane, and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Sulfuryl Chloride (SO₂Cl₂): A convenient and effective source of electrophilic chlorine for aromatic chlorination.
-
Lewis Acid Catalyst (AlCl₃): Activates the chlorinating agent, making it more electrophilic and facilitating the substitution reaction.
-
Inert Solvent (Dichloromethane): Provides a non-reactive medium for the reaction.
-
Low Temperature (0 °C): Helps to control the exothermicity of the reaction and can improve selectivity.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized 2,4,6-Trichloro-3-ethyl-5-methylphenol would be confirmed through a combination of spectroscopic and analytical techniques.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - OH proton: Broad singlet, ~5.0-6.0 ppm. - Ethyl CH₂: Quartet, ~2.6-2.8 ppm. - Ethyl CH₃: Triplet, ~1.2-1.4 ppm. - Methyl CH₃: Singlet, ~2.2-2.4 ppm. |
| ¹³C NMR | - C-OH: ~150-155 ppm. - C-Cl: ~125-135 ppm. - C-Alkyl: ~130-140 ppm. - Ethyl CH₂: ~20-25 ppm. - Ethyl CH₃: ~10-15 ppm. - Methyl CH₃: ~15-20 ppm. |
| IR Spectroscopy | - O-H stretch: Broad, ~3200-3600 cm⁻¹. [3] - Aromatic C-H stretch: ~3000-3100 cm⁻¹. [3] - Aliphatic C-H stretch: ~2850-2960 cm⁻¹. - Aromatic C=C stretch: ~1500-1600 cm⁻¹. [3] - C-O stretch: ~1200-1250 cm⁻¹. [3] - C-Cl stretch: ~600-800 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A cluster of peaks around m/z 238, 240, 242, reflecting the isotopic distribution of three chlorine atoms. The base peak is often the molecular ion for chlorophenols. [4] - Fragmentation: Potential loss of CH₃, C₂H₅, Cl, and HCl. [4] |
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like chlorinated phenols. [5][6]
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in a suitable solvent such as dichloromethane or methanol.
-
Instrumentation: Use a gas chromatograph equipped with a mass selective detector.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable. [6] * Carrier Gas: Helium at a constant flow rate.
-
-
GC Conditions:
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to the target compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern and isotopic distribution.
-
Safety and Handling
Chlorinated phenols as a class are known to be toxic and require careful handling. [7][8]
-
General Hazards: Polychlorinated phenols can be irritants to the skin, eyes, and respiratory tract. They may also be harmful if swallowed or absorbed through the skin. Some chlorophenols are classified as potential carcinogens. [1]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Potential Applications and Research Directions
While specific applications for 2,4,6-Trichloro-3-ethyl-5-methylphenol are not documented, its structure suggests several potential areas of utility and research:
-
Chemical Synthesis: It can serve as a building block for more complex molecules. The hydroxyl group can be a site for ether or ester formation, and the aromatic ring can undergo further substitution reactions.
-
Agrochemicals: Many chlorinated phenols are precursors to herbicides and pesticides. [9]The specific substitution pattern of this compound could lead to novel bioactive molecules.
-
Pharmaceuticals: The phenolic scaffold is common in many drug molecules. This compound could be a starting material for the synthesis of new therapeutic agents.
-
Material Science: Phenolic compounds are used in the production of polymers and resins. [10] Future Research:
-
Definitive Synthesis and Characterization: The proposed synthesis and analytical methods should be performed to obtain and fully characterize the compound.
-
Biological Activity Screening: The compound should be screened for various biological activities, such as antimicrobial, antifungal, herbicidal, and cytotoxic effects.
-
Physicochemical Property Determination: Experimental determination of its melting point, boiling point, solubility, and pKa is necessary to validate the predicted values.
References
- Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (n.d.). PMC.
- Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts.
- Toxicological Profile for Chlorophenols. (n.d.). NCBI Bookshelf.
- Infrared spectrum of phenol. (2025, November 26). Doc Brown's Chemistry.
- In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). (n.d.). African Journal of Pharmacy and Pharmacology.
- Method 8041A: Phenols by Gas Chromatography. (2007, February). U.S. Environmental Protection Agency.
- Toxicological Profile for Chlorophenols. (n.d.). Agency for Toxic Substances and Disease Registry.
- 2,4,6-Trichloro-3,5-dimethylphenol Formula. (n.d.). ECHEMI.
- Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. (2019, April 19). IntechOpen.
- Enhancement of the Molecular Ion Peak from Halogenated Benzenes and Phenols Using Femtosecond Laser Pulses in Conjunction with Supersonic Beam/Multiphoton Ionization Mass Spectrometry. (n.d.).
- THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. (n.d.). Canadian Science Publishing.
- Rapid screening of phenolic compounds in extracts of photosynthetic organisms separated using a C18 monolithic column based HPLC-UV method. (2022, December 15). Elsevier.
- Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). (2025, June 5). MDPI.
- EPA-RCA: 8041A: Phenols by Gas Chrom
- Competing Fragmentations in the Mass Spectra of Halogen
- Spectroscopy of Alcohols and Phenols. (2023, September 20). OpenStax.
- Application on infrared spectroscopy for the analysis of total phenolic compounds in fruits. (2022, September 30). PubMed.
- Improving HPLC Separation of Polyphenols. (n.d.).
- Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. (2006, March 27). Oxford Academic.
- Fast Analysis of Phenols Using Conventional GC Instrument
- Competing fragmentations in the mass spectra of halogen
- Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. (n.d.). Thermo Fisher Scientific.
- Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Chlorophenols. (2008, October 6). Canada.ca.
- Infrared Spectroscopy of Resonantly Ionized (Phenol)(H2O)n+. (n.d.).
- Phenols and Their Uses. (2025, August 15). Fiveable.
- Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). (n.d.).
- Chlorinated Phenols. (2017, February 28). ACS Reagent Chemicals.
- Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. (1986, May 1). OSTI.GOV.
- Spectrophotometric determination of phenol and chlorophenols by salting out assisted liquid-liquid extraction combined with dispersive liquid-liquid microextraction. (2025, August 5).
- 1H proton nmr spectrum of phenol. (2025, November 27). Doc Brown's Chemistry.
- 17.11 Spectroscopy of Alcohols and Phenols. (n.d.). Organic Chemistry: A Tenth Edition.
- An In-depth Technical Guide to the Discovery and History of Substituted Phenols. (2025, November 25). Benchchem.
- Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorin
- Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. (n.d.). Thermo Fisher Scientific.
- Phenol. (2026, February 27). Britannica.
- POLYCHLORIN
- Application of phenol derivatives in industry, medicine, and healthcare. (n.d.).
- 17.9: Phenols and Their Uses. (2024, September 22). Chemistry LibreTexts.
- Polychlorin
- Chromatographic Determination of Chlorophenols. (n.d.). Semantic Scholar.
- CHEMICAL AND PHYSICAL INFORMATION. (n.d.).
- Synthesis of polychlorinated phenoxyphenols (PCPP), phenoxyanisoles (PCPA), dibenzo-p-dioxins (PCDD), dibenzofurans (PCDF) and diphenyl ethers (PCDE). (n.d.). Scilit.
- Extensive study on physicochemical properties of polychlorinated biphenyls in a commercial ion trap mass spectrometer, relevance in analytical and environmental chemistry. (2017, December 15). PubMed.
- CHEMICAL AND PHYSICAL INFORMATION. (n.d.).
- Formation of chlorinated phenols, dibenzo-p-dioxins, dibenzofurans, benzenes, benzoquinnones and perchloroethylenes from phenols in oxidative and copper (II) chloride-catalyzed thermal process. (n.d.). PubMed.
Sources
- 1. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. epa.gov [epa.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]
